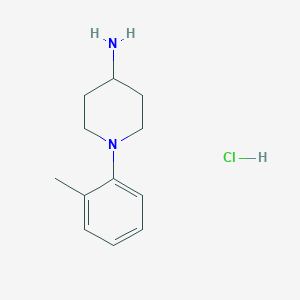
3-Acetyl-8-chloroquinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetil-8-cloroquinolin-4(1H)-ona es un compuesto orgánico sintético que pertenece a la familia de la quinolina. Los derivados de la quinolina son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal. Este compuesto presenta un sustituyente cloro en la posición 8 y un grupo acetil en la posición 3 del anillo de quinolina, lo que puede influir en sus propiedades químicas y actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Acetil-8-cloroquinolin-4(1H)-ona normalmente implica reacciones orgánicas de varios pasos. Un método común podría incluir:
Material de partida: La síntesis podría comenzar con 8-cloroquinolina.
Ciclización: La formación de la estructura 4(1H)-ona podría implicar reacciones de ciclización en condiciones específicas.
Métodos de producción industrial
Los métodos de producción industrial para estos compuestos a menudo implican optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir:
Optimización del catalizador: Uso de catalizadores eficientes para acelerar la reacción.
Control de temperatura y presión: Mantenimiento de condiciones óptimas de temperatura y presión para garantizar la formación del producto deseado.
Purificación: Empleo de técnicas como la recristalización o la cromatografía para purificar el producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Acetil-8-cloroquinolin-4(1H)-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto podría oxidarse para formar derivados de N-óxido de quinolina.
Reducción: Las reacciones de reducción podrían conducir a la formación de derivados de dihidroquinolina.
Sustitución: El grupo cloro en la posición 8 puede sustituirse con otros nucleófilos, como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: Reactivos como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Nucleófilos como azida de sodio o tiolato de potasio en condiciones básicas.
Principales productos
Oxidación: Derivados de N-óxido de quinolina.
Reducción: Derivados de dihidroquinolina.
Sustitución: Varios derivados de quinolina sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Utilizado como intermedio en la síntesis de moléculas más complejas.
Biología: Estudiado por sus posibles actividades biológicas, como propiedades antimicrobianas o anticancerígenas.
Medicina: Investigado por sus posibles efectos terapéuticos en el tratamiento de enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales o como catalizador en ciertas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 3-Acetil-8-cloroquinolin-4(1H)-ona dependería de su objetivo biológico específico. En general, los derivados de la quinolina pueden interactuar con varios objetivos moleculares, como:
Enzimas: Inhibición o modulación de la actividad enzimática.
Receptores: Unión a receptores específicos para ejercer sus efectos.
ADN/ARN: Intercalación en el ADN o ARN, afectando su función.
Comparación Con Compuestos Similares
Compuestos similares
8-Cloroquinolina: Carece del grupo acetil en la posición 3.
3-Acetilquinolina: Carece del grupo cloro en la posición 8.
Cloroquina: Un fármaco antimalárico conocido con un patrón de sustitución diferente en el anillo de quinolina.
Singularidad
3-Acetil-8-cloroquinolin-4(1H)-ona es único debido a la combinación específica de los sustituyentes acetil y cloro, lo que puede conferir propiedades químicas y biológicas distintas en comparación con otros derivados de la quinolina.
Propiedades
Fórmula molecular |
C11H8ClNO2 |
|---|---|
Peso molecular |
221.64 g/mol |
Nombre IUPAC |
3-acetyl-8-chloro-1H-quinolin-4-one |
InChI |
InChI=1S/C11H8ClNO2/c1-6(14)8-5-13-10-7(11(8)15)3-2-4-9(10)12/h2-5H,1H3,(H,13,15) |
Clave InChI |
VVJZHKKWKZYWNG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC2=C(C1=O)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4,4'-Biazepane]-7,7'-dione](/img/structure/B11881907.png)





![2-Tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B11881938.png)


![6-ethyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11881956.png)



